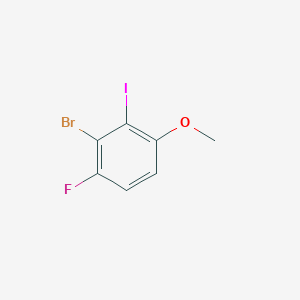

2-Bromo-1-fluoro-3-iodo-4-methoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-1-fluoro-3-iodo-4-methoxybenzene is an aromatic compound with the molecular formula C7H5BrFIO It is a derivative of benzene, substituted with bromine, fluorine, iodine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-fluoro-3-iodo-4-methoxybenzene typically involves multi-step organic reactions. One common method is the sequential halogenation of a methoxybenzene derivative. For example:

Bromination: Methoxybenzene can be brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield bromo-methoxybenzene.

Fluorination: The bromo-methoxybenzene can then be fluorinated using a fluorinating agent like Selectfluor.

Iodination: Finally, iodination can be achieved using iodine (I2) and an oxidizing agent such as nitric acid (HNO3).

Industrial Production Methods

Industrial production of such compounds often involves similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-fluoro-3-iodo-4-methoxybenzene can undergo various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-withdrawing halogens and electron-donating methoxy groups, this compound can participate in EAS reactions.

Nucleophilic Aromatic Substitution (NAS): The halogen substituents can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the halogens can be reduced to their respective anions.

Common Reagents and Conditions

EAS: Reagents like bromine (Br2), chlorine (Cl2), and nitrating mixtures (HNO3/H2SO4) are commonly used.

NAS: Strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate these reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, EAS can yield further substituted aromatic compounds, while NAS can produce derivatives with different functional groups.

Scientific Research Applications

2-Bromo-1-fluoro-3-iodo-4-methoxybenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-3-iodo-4-methoxybenzene depends on its specific application. In general, the compound can interact with various molecular targets through its halogen and methoxy substituents. These interactions can influence the reactivity and binding affinity of the compound, affecting its overall activity in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-1-fluoro-4-methoxybenzene

- 2-Bromo-3-iodo-4-methoxybenzene

- 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene

Uniqueness

2-Bromo-1-fluoro-3-iodo-4-methoxybenzene is unique due to its specific combination of substituents, which can result in distinct reactivity and properties compared to other similar compounds. The presence of multiple halogens and a methoxy group can lead to unique electronic and steric effects, influencing its behavior in various chemical reactions and applications.

Biological Activity

2-Bromo-1-fluoro-3-iodo-4-methoxybenzene, a halogenated aromatic compound, has garnered attention in medicinal and synthetic chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C7H5BrF I O

- Molecular Weight : 291.93 g/mol

- CAS Number : 12192161

Synthesis Methods

Various synthetic routes have been developed for the production of this compound. A notable method involves the iodination of arylhydrazines using iodine in the presence of bases such as cesium carbonate, which facilitates the formation of aryl iodides with high yields .

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its potential as an anticancer agent and its effects on various cellular mechanisms.

Anticancer Properties

Research indicates that halogenated compounds can exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase enzymes (COX), which are often overexpressed in tumors. The methoxy group in this compound may enhance its lipophilicity, allowing for better cell membrane penetration and increased bioavailability .

The proposed mechanism of action for this compound involves:

- Inhibition of COX Enzymes : This leads to reduced production of prostaglandins, which are involved in inflammation and tumor progression.

- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells, contributing to their anticancer effects.

Case Study 1: COX Inhibition

A study evaluated the COX-inhibitory activity of various methoxy-substituted phenolic compounds, finding that those with halogen substitutions showed enhanced inhibition compared to their non-halogenated counterparts. The presence of bromine and iodine was particularly noted for increasing potency against COX-2, a target in cancer therapy .

Case Study 2: Cellular Mechanism Modulation

In a cellular model, this compound was tested for its effects on cell proliferation and apoptosis in breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as a therapeutic agent .

Data Table: Biological Activities Compared

Properties

Molecular Formula |

C7H5BrFIO |

|---|---|

Molecular Weight |

330.92 g/mol |

IUPAC Name |

2-bromo-1-fluoro-3-iodo-4-methoxybenzene |

InChI |

InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3H,1H3 |

InChI Key |

OGEKQYCQBWHFMG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)Br)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.